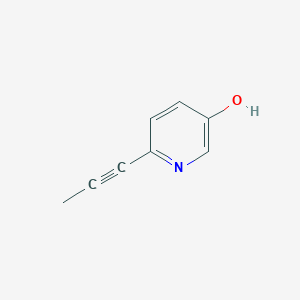

6-(Prop-1-yn-1-yl)pyridin-3-ol

Description

Significance of Pyridine-Based Architectures in Chemical Biology and Materials Science

The pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of biologically active compounds and functional materials. nih.govrsc.orgnih.gov Its presence is notable in natural products like certain alkaloids and vitamins. nih.gov The nitrogen atom in the pyridine ring imparts a degree of basicity and allows for hydrogen bonding, which can be crucial for molecular interactions with biological targets. nih.gov This has led to the incorporation of the pyridine scaffold into numerous therapeutic agents. rsc.orgresearchgate.net

In materials science, pyridine derivatives are valued for their electronic properties and their ability to act as ligands in the formation of organometallic complexes. nih.gov The tunability of the pyridine ring through substitution allows for the fine-tuning of the optical, electronic, and physical properties of materials. nih.gov

Role of Alkynes as Functional Handles in Organic Synthesis and Beyond

Alkynes, hydrocarbons containing at least one carbon-carbon triple bond, are highly versatile functional groups in organic synthesis. numberanalytics.comnih.gov The triple bond, composed of one sigma and two pi bonds, is a region of high electron density, making it susceptible to a wide range of chemical transformations. numberanalytics.comlibretexts.org This reactivity allows alkynes to serve as key intermediates in the construction of complex molecular frameworks, including those found in natural products and pharmaceuticals. numberanalytics.com

One of the most significant applications of terminal alkynes is in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This highly efficient and specific reaction allows for the covalent linking of molecular fragments, a powerful tool in chemical biology, drug discovery, and materials science. nih.gov Furthermore, the linear geometry of the alkyne group can impart specific spatial arrangements within a molecule. numberanalytics.com

Contextualization of 6-(Prop-1-yn-1-yl)pyridin-3-ol within Emerging Chemical Scaffolds

The compound this compound emerges as a significant scaffold by combining the key attributes of both pyridines and alkynes. evitachem.com It is classified as a heterocyclic compound, an alcohol, and an alkyne. evitachem.com The molecular formula is C₈H₇NO, and it has a molecular weight of 133.15 g/mol . evitachem.com

This molecule possesses a pyridine ring substituted with a hydroxyl group (makin git a pyridinol) and a propargyl group (a three-carbon chain with a terminal alkyne). The hydroxyl group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen provides another site for non-covalent interactions. evitachem.com The terminal alkyne serves as a reactive handle for a variety of chemical modifications, including cycloaddition reactions and metal-catalyzed couplings. nih.govevitachem.com This dual functionality makes this compound a valuable building block for creating more complex molecules with tailored properties for applications in medicinal chemistry and materials science. evitachem.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇NO |

| Molecular Weight | 133.15 g/mol |

| IUPAC Name | This compound |

| Classifications | Heterocyclic Compound, Alcohol, Alkyne |

Research Findings and Synthesis

The synthesis of this compound can be achieved through methods such as the nucleophilic substitution reaction between 3-hydroxypyridine (B118123) and propargyl bromide. evitachem.com This reaction typically utilizes a base like potassium carbonate in a solvent such as dimethylformamide. evitachem.com

The chemical reactivity of this compound is characterized by its functional groups. The hydroxyl group can undergo oxidation to form a ketone or be substituted. evitachem.com The alkyne's triple bond can be reduced to a double or single bond. evitachem.com These reactive sites allow for its use as an intermediate in the synthesis of other compounds. evitachem.com While specific biological activities are still under investigation, its structural motifs suggest potential for interaction with biological targets, making it a compound of interest for medicinal chemistry research. evitachem.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7NO |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

6-prop-1-ynylpyridin-3-ol |

InChI |

InChI=1S/C8H7NO/c1-2-3-7-4-5-8(10)6-9-7/h4-6,10H,1H3 |

InChI Key |

UTORTBXVUHJLJF-UHFFFAOYSA-N |

Canonical SMILES |

CC#CC1=NC=C(C=C1)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Studies of 6 Prop 1 Yn 1 Yl Pyridin 3 Ol

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Following an extensive search, no publicly available single-crystal X-ray diffraction data for 6-(prop-1-yn-1-yl)pyridin-3-ol could be located. As a result, a detailed analysis of its crystal packing, unit cell parameters, and the determination of its absolute stereochemistry through this method is not possible at this time. The scientific community has not yet reported the successful growth of single crystals of this compound suitable for X-ray crystallographic analysis in published literature.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

There is currently no information available in the scientific literature regarding the synthesis or chiroptical spectroscopic analysis of chiral derivatives of this compound. Studies employing techniques such as Circular Dichroism (CD) spectroscopy to investigate the stereochemical properties of such derivatives have not been reported. Therefore, no data on their specific rotation or Cotton effects can be provided.

Reactivity and Reaction Mechanisms of 6 Prop 1 Yn 1 Yl Pyridin 3 Ol

Reactivity of the Pyridinol Moiety

The pyridinol portion of the molecule combines the characteristics of a pyridine (B92270) ring and a phenol. The pyridine nitrogen atom is basic and can be protonated or alkylated, which in turn significantly alters the reactivity of the aromatic ring. wikipedia.org The hydroxyl group at the 3-position is a strong activating group, influencing the outcomes of substitution reactions. nih.gov

Electrophilic Aromatic Substitution Reactions

The pyridine ring itself is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. youtube.com However, the presence of the hydroxyl (-OH) group, a powerful activating ortho-, para-director, significantly counteracts this deactivation. The propynyl (B12738560) group is considered weakly activating.

In 6-(prop-1-yn-1-yl)pyridin-3-ol, the directing effects of the substituents and the inherent properties of the pyridine ring guide the position of electrophilic attack. The hydroxyl group strongly directs incoming electrophiles to its ortho (positions 2 and 4) and para (position 6) positions. The propynyl group at position 6 weakly directs to its ortho (position 5) and para (position 3) positions. The pyridine nitrogen deactivates the ring, particularly at the alpha (2, 6) and gamma (4) positions, and directs incoming electrophiles to the beta (3, 5) positions.

Considering these combined effects, the C4 position is strongly activated by the hydroxyl group. While the C2 position is also activated, it experiences steric hindrance from the adjacent propynyl group. Therefore, electrophilic substitution is most likely to occur at the C4 position. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com For instance, halogenation can be achieved through direct reaction with bromine or other brominating agents. evitachem.com

| Reaction Type | Typical Reagents | Predicted Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-6-(prop-1-yn-1-yl)pyridin-3-ol | Strong directing effect of the -OH group to the C4 position. |

| Bromination | Br₂ / FeBr₃ or Br₂ | 4-Bromo-6-(prop-1-yn-1-yl)pyridin-3-ol | The activated ring may not require a Lewis acid; attack favored at C4. youtube.com |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-6-(prop-1-yn-1-yl)pyridin-3-ol | Acylation occurs at the most activated and accessible position (C4). |

Nucleophilic Additions to Pyridine Ring

Pyridine rings are generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or when bearing a good leaving group. youtube.com The this compound molecule does not possess strong electron-withdrawing groups that would readily facilitate nucleophilic aromatic substitution.

However, reactivity can be induced by modifying the pyridine nitrogen. The nitrogen's lone pair of electrons readily reacts with Lewis acids or alkylating agents to form a positively charged pyridinium (B92312) salt. wikipedia.org This positive charge significantly activates the ring, making it highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions. A strong nucleophile could then add to the ring, leading to the formation of dihydropyridine (B1217469) derivatives or substitution if a leaving group were present.

Oxidation and Reduction Chemistry

The pyridinol moiety is susceptible to both oxidation and reduction reactions under appropriate conditions.

Oxidation : The hydroxyl group at the C3 position can be oxidized. evitachem.com Using common oxidizing agents such as chromium trioxide or potassium permanganate, the secondary alcohol of the pyridinol can be converted to the corresponding ketone. evitachem.com This reaction would yield 6-(prop-1-yn-1-yl)pyridin-3(2H)-one.

Reduction : The pyridine ring can be reduced, although this typically requires more forceful conditions than the reduction of the alkyne. Catalytic hydrogenation with catalysts like platinum, palladium, or rhodium under high pressure can reduce the pyridine ring to a piperidine (B6355638) ring. However, these conditions would simultaneously reduce the propynyl group's triple bond. evitachem.com

| Transformation | Typical Reagents | Product |

|---|---|---|

| Oxidation of Hydroxyl Group | CrO₃ or KMnO₄ | 6-(Prop-1-yn-1-yl)pyridin-3(2H)-one evitachem.com |

| Reduction of Pyridine Ring | H₂, PtO₂, high pressure | 6-Propylpiperidin-3-ol |

Reactivity of the Propynyl Group

The prop-1-yn-1-yl group (CH₃-C≡C–) is an internal alkyne, which defines its reactivity profile, particularly in cycloaddition and hydration reactions. wikipedia.org

Click Chemistry Reactions (CuAAC, SPAAC)

"Click" chemistry, specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), are powerful reactions for forming 1,2,3-triazoles. acs.orgbham.ac.uk A critical requirement for these reactions is the presence of a terminal alkyne, which possesses an acidic proton (R-C≡C-H). acs.org

The compound this compound features an internal alkyne (pyridin-C≡C-CH₃). It lacks the necessary terminal C-H bond. Consequently, it is not a suitable substrate for standard CuAAC or SPAAC reactions . While isomers containing a terminal propargyl group (prop-2-yn-1-yl) are widely used in click chemistry, the specific structure of this compound precludes its direct participation in these conventional click conjugations. mdpi.commdpi.com

Hydration and Cycloaddition Reactions

Hydration : The internal alkyne of the propynyl group can undergo hydration reactions, typically catalyzed by acid and mercury(II) salts (e.g., H₂SO₄/HgSO₄). The addition of water across the triple bond is generally not regioselective for unsymmetrical internal alkynes. This would result in the formation of two different enol intermediates, which would then tautomerize to a mixture of two ketone products.

| Reactants | Conditions | Potential Products (after tautomerization) |

|---|---|---|

| This compound + H₂O | H₂SO₄, HgSO₄ | 1-(5-Hydroxypyridin-2-yl)propan-1-one |

| 1-(5-Hydroxypyridin-2-yl)propan-2-one |

Cycloaddition Reactions : Alkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions. The propynyl group can participate in several types of cycloadditions.

[3+2] Cycloaddition : It can react with 1,3-dipoles, such as nitrile oxides or azides, to form five-membered heterocyclic rings. For example, reaction with a nitrile oxide (R-C≡N⁺-O⁻) would yield a substituted isoxazole. mdpi.com

[4+2] Cycloaddition (Diels-Alder) : The alkyne can act as a dienophile in a Diels-Alder reaction with a conjugated diene, leading to the formation of a six-membered ring.

[2+2+2] Cycloaddition : In the presence of transition metal catalysts, such as rhodium or cobalt complexes, the alkyne can undergo cyclotrimerization with other alkynes or a [2+2+2] cycloaddition with a diyne to construct complex polycyclic systems. rsc.org

Metal-Catalyzed Alkyne Functionalizations

The internal alkyne moiety of this compound is a key functional group that can participate in a range of metal-catalyzed reactions. These transformations allow for the elaboration of the carbon skeleton and the introduction of new functional groups, which is crucial for synthesizing derivatives with potential biological activity.

Late 3d transition metals, such as cobalt and nickel, are effective catalysts for the dimerization and hydroalkynylation of alkynes. frontiersin.org For instance, cobalt catalysts can facilitate the E-selective head-to-head dimerization of terminal alkynes. frontiersin.org While this compound is an internal alkyne, related studies on unsymmetrical internal alkynes demonstrate that the regioselectivity of these reactions can often be controlled by the choice of ligand. frontiersin.org For example, in nickel-catalyzed hydroalkynylation reactions, ligands like DMAP and 2,6-lutidine can direct the addition to one of the two non-equivalent carbons of the alkyne. frontiersin.org The presence of the pyridine ring and the hydroxyl group in this compound could influence the regioselectivity of such reactions through coordination to the metal center.

Gold catalysts are particularly noteworthy for their ability to activate alkynes towards nucleophilic attack. acs.orgbeilstein-journals.org Gold(I) complexes can catalyze the cycloisomerization of enynes, a reaction class that shares mechanistic features with potential transformations of this compound if an appropriate alkene tether were introduced. acs.org The mechanism often involves the initial coordination of the gold catalyst to the alkyne, forming a π-complex that is then attacked by a nucleophile. acs.orgbeilstein-journals.org In the context of this compound, the hydroxyl group or an external nucleophile could potentially add across the alkyne bond under gold catalysis.

Copper-catalyzed reactions are also highly relevant. For example, copper has been used to catalyze the cyclization of related propargyl alcohols with various reagents. rsc.org A notable example is the copper-catalyzed reaction of 1-(2-fluoropyridin-3-yl)pent-1-yn-3-ol with potassium xanthate, which proceeds through nucleophilic thiolation followed by intramolecular cyclization to form a thienopyridine derivative. rsc.org This suggests that the alkyne in this compound could undergo similar copper-catalyzed additions and cyclizations.

Table 1: Examples of Metal-Catalyzed Reactions of Alkynes

| Catalyst System | Reaction Type | Substrate Type | Key Features |

|---|---|---|---|

| Cobalt(I)/Phosphine | E-selective head-to-head dimerization | Terminal alkynes | Forms 1,3-enynes. frontiersin.org |

| Nickel/DMAP or 2,6-Lutidine | Hydroalkynylation | Internal alkynes | Ligand controls regioselectivity. frontiersin.org |

| Gold(I) | Cycloisomerization | Enynes | Proceeds via π-complex and nucleophilic attack. acs.orgbeilstein-journals.org |

Mechanistic Investigations of Intramolecular Cyclizations

The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and an electrophilic alkyne (upon activation), makes it a candidate for intramolecular cyclization reactions. These cyclizations can lead to the formation of fused heterocyclic ring systems, which are common scaffolds in pharmaceuticals.

Gold-catalyzed intramolecular cyclizations are particularly well-studied. For N-propargyl indole (B1671886) derivatives, gold catalysts have been shown to promote either 6-exo-dig or 7-endo-dig cyclizations, depending on whether the alkyne is terminal or internal. researchgate.net In the case of this compound, an intramolecular cyclization involving the hydroxyl group attacking the alkyne would likely proceed via a 6-exo-dig pathway to form a pyrano[2,3-b]pyridine derivative. The mechanism would involve the coordination of the gold catalyst to the alkyne, increasing its electrophilicity and facilitating the nucleophilic attack by the hydroxyl group.

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can also induce intramolecular cyclizations through oxidative activation of C-H bonds. pitt.edu While this is typically applied to benzylic C-H bonds, the principle of generating an oxocarbenium ion that is then trapped by an intramolecular nucleophile could be conceptually extended. pitt.edu

Another relevant cyclization strategy is the intramolecular nitrile oxide cycloaddition (INOC). mdpi.com This involves the generation of a nitrile oxide from an oxime, which then undergoes a cycloaddition with a tethered alkyne. For 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes, this reaction has been used to synthesize novel pyran-fused heterocyclic systems. mdpi.com A similar strategy could be envisioned for a derivative of this compound.

Table 2: Mechanistic Pathways in Intramolecular Cyclizations

| Reagent/Catalyst | Key Intermediate | Cyclization Mode | Resulting Scaffold |

|---|---|---|---|

| Gold(I) | π-Alkyne complex | 6-exo-dig | Fused pyran ring |

| DDQ | Oxocarbenium ion | Nucleophilic attack | Tetrahydropyrone derivatives pitt.edu |

Photochemical Transformations

Photochemical reactions offer unique pathways for molecular transformations that are often inaccessible through thermal methods. acs.org The aromatic pyridine ring and the alkyne functionality in this compound are both chromophores that could potentially absorb UV or visible light, leading to excited states with distinct reactivity.

A well-established photochemical reaction is the [6π] photocyclization of N-aryl-enamines, which proceeds via a triplet excited state to form hexahydrocarbazoles. acs.org While not directly applicable to this compound itself, this highlights the potential for photochemical cyclizations in related systems. The mechanism involves a conrotatory ring closure followed by a suprafacial evitachem.comfrontiersin.org hydrogen migration. acs.org

Photochemical homologation reactions using diazo compounds generated in situ from oxadiazolines have been developed for the synthesis of aliphatic aldehydes. acs.org This type of reaction, which proceeds without a transition-metal catalyst, could potentially be adapted to functionalize the propargyl methyl group of this compound. acs.org

Visible light photoredox catalysis is a powerful tool for radical reactions. umich.edu For instance, ruthenium or copper-based photocatalysts can be used to generate radicals that can then participate in various transformations, including additions to alkynes. umich.eduuni-regensburg.de The alkyne in this compound could be a substrate for such photochemically generated radicals.

Derivatization Strategies for Structure-Activity Relationship (SAR) Probes

The synthesis of derivatives of a lead compound is a cornerstone of medicinal chemistry, allowing for the exploration of its structure-activity relationship (SAR). The functional groups of this compound provide convenient handles for such derivatization.

The hydroxyl group can be readily acylated or etherified to probe the importance of this hydrogen bond donor/acceptor. evitachem.comnih.gov For example, acetylation can be achieved using standard conditions. nih.gov The alkyne can be functionalized through various coupling reactions, such as the Sonogashira coupling, to introduce a wide range of substituents. jku.at This allows for the systematic variation of the size, electronics, and lipophilicity of this part of the molecule.

The pyridine nitrogen can be quaternized or oxidized to the corresponding N-oxide, which can alter the electronic properties and solubility of the compound. acs.org Furthermore, the aromatic ring itself could be subjected to electrophilic or nucleophilic substitution reactions, although the existing substituents will direct the regioselectivity of these transformations.

The synthesis of a library of analogs based on these derivatization strategies would be essential for understanding how the different parts of the this compound scaffold contribute to its biological activity. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-(2-fluoropyridin-3-yl)pent-1-yn-3-ol |

| 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone |

| DMAP (4-Dimethylaminopyridine) |

| 2,6-Lutidine |

| N-aryl-enamines |

| Hexahydrocarbazoles |

| Oxadiazolines |

| Pyrano[2,3-b]pyridine |

Theoretical and Computational Investigations of 6 Prop 1 Yn 1 Yl Pyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. For 6-(Prop-1-yn-1-yl)pyridin-3-ol, these methods can provide a detailed picture of its electronic structure and the nature of its molecular orbitals.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method for predicting the geometry and vibrational frequencies of molecules. For this compound, a common approach would involve using a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d). This level of theory effectively balances computational cost and accuracy for organic molecules.

The geometry optimization process would start with an initial guess of the molecular structure and iteratively solve the electronic Schrödinger equation to find the lowest energy conformation, which corresponds to the most stable three-dimensional arrangement of the atoms. Key structural parameters that would be determined include bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same DFT method can be used to calculate the vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies correspond to the different vibrational modes of the molecule, which can be correlated with experimental infrared (IR) and Raman spectroscopy. For instance, characteristic stretching frequencies for the O-H, C≡C, and C-N bonds would be predicted.

| Parameter | Predicted Value |

| Method | DFT/B3LYP/6-31G(d) |

| Optimized Energy | [Hypothetical Value, e.g., -478. Hartree] |

| O-H Bond Length | [Hypothetical Value, e.g., 0.96 Å] |

| C≡C Bond Length | [Hypothetical Value, e.g., 1.21 Å] |

| C-C≡C Bond Angle | [Hypothetical Value, e.g., 178.5°] |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting the spectroscopic signatures of a molecule, which can aid in its experimental identification and characterization.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. These calculations would provide theoretical values for each unique proton and carbon atom in this compound, aiding in the assignment of experimental spectra.

IR Spectroscopy: As mentioned, DFT calculations yield vibrational frequencies that directly correlate to the peaks in an IR spectrum. Key predicted vibrations would include the O-H stretch (typically around 3300-3500 cm⁻¹), the C≡C stretch (around 2100-2200 cm⁻¹), and various C-H and pyridine (B92270) ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule. This would provide information on the wavelengths of maximum absorption (λ_max) in the ultraviolet-visible spectrum, which are related to the electronic excitations from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other frontier orbitals.

| Spectrum | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (ppm) for OH | ~5.0-6.0 |

| ¹³C NMR | Chemical Shift (ppm) for C≡C | ~80-90 |

| IR | Wavenumber (cm⁻¹) for C≡C stretch | ~2150 |

| UV-Vis | λ_max (nm) | ~270 |

Conformational Analysis using Molecular Mechanics and Dynamics

The flexibility of the propargyl group suggests that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the molecule.

Molecular mechanics (MM) methods, which use classical force fields (e.g., AMBER, CHARMM), are well-suited for rapidly exploring the conformational space. A systematic search can be performed by rotating the single bond connecting the alkyne group to the pyridine ring and calculating the potential energy at each step.

Molecular dynamics (MD) simulations can provide further insight into the conformational behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the energy barriers between them, offering a dynamic picture of the molecule's flexibility.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry can be used to model the potential chemical reactions of this compound. evitachem.com This involves mapping out the potential energy surface for a given reaction to identify the reactants, products, and any intermediates and transition states.

For example, the mechanism of electrophilic addition to the alkyne's triple bond could be investigated. DFT calculations can be used to locate the transition state structure for the addition of an electrophile. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. Similarly, reactions involving the hydroxyl group, such as etherification or esterification, could be modeled to understand their mechanisms and predict their outcomes.

Molecular Docking and Dynamics Simulations with Biological Macromolecules (focus on binding mechanisms)

Given that many pyridine derivatives exhibit biological activity, molecular docking and dynamics simulations can be used to hypothesize how this compound might interact with a biological target, such as an enzyme or receptor. mdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand in the binding site of the protein and scoring the different poses based on their predicted binding affinity. This can identify key interactions, such as hydrogen bonds between the hydroxyl group and polar residues in the binding site, or π-π stacking between the pyridine ring and aromatic amino acids.

Following docking, molecular dynamics simulations can be used to assess the stability of the predicted ligand-protein complex. These simulations model the movement of the ligand and protein atoms over time, providing insights into the dynamic nature of the binding and helping to refine the understanding of the binding mechanism.

| Interaction Type | Potential Interacting Groups of the Compound | Potential Interacting Protein Residues |

| Hydrogen Bonding | Pyridine Nitrogen, Hydroxyl Group | Asp, Glu, Ser, Thr, Asn, Gln |

| Hydrophobic Interactions | Propynyl (B12738560) Group, Pyridine Ring | Ala, Val, Leu, Ile, Phe |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp, His |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Mechanistic Interactions

Quantitative Structure-Activity Relationship (QSAR) represents a sophisticated computational and statistical methodology aimed at elucidating the mathematical correlation between the chemical structure of a series of compounds and their biological activity. ajol.infolongdom.org These models are instrumental in modern medicinal chemistry for predicting the activity of novel chemical entities, optimizing lead compounds, and gaining deeper insights into the mechanism of action at a molecular level. ajol.infonih.gov While comprehensive QSAR studies focusing exclusively on this compound are not extensively detailed in publicly accessible research, the structural framework of this molecule—a substituted pyridine derivative—allows for valuable inferences to be drawn from QSAR analyses of analogous compounds, particularly those targeting the metabotropic glutamate (B1630785) receptor 5 (mGluR5). researchgate.net

The compound this compound shares key structural motifs with well-characterized mGluR5 negative allosteric modulators (NAMs), such as MPEP (2-Methyl-6-(phenylethynyl)-pyridine). researchgate.net QSAR studies on various classes of mGluR5 antagonists, including thieno[2,3-b]pyridines and aryl benzamides, have consistently highlighted the critical role of specific steric, electronic, and hydrophobic features in dictating binding affinity and antagonistic potency. nih.govmdpi.com These studies often employ methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to construct three-dimensional (3D) QSAR models. mdpi.comasianpubs.org

A hypothetical QSAR model for a series of analogs including this compound would involve the calculation of various molecular descriptors that quantify its physicochemical properties. These descriptors are then correlated with experimentally determined biological activity (e.g., IC₅₀ values) to generate a predictive model.

Key Molecular Descriptors for QSAR Modeling

The mechanistic interactions of this compound with its biological target can be dissected by analyzing the contribution of its distinct structural components through relevant descriptors:

Electronic Descriptors: The electronegative nitrogen atom in the pyridine ring and the oxygen atom of the hydroxyl group act as hydrogen bond acceptors. The prop-1-yn-1-yl group, with its triple bond, influences the electron distribution across the molecule and can participate in π-system interactions.

Steric and Topological Descriptors: The size and shape of the molecule, including its molecular weight and volume, are fundamental. The linear geometry of the alkyne substituent imposes specific spatial constraints that must be accommodated within the receptor's binding site.

Hydrogen Bonding Potential: The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor. This dual capacity significantly influences the compound's potential binding orientations and interactions with amino acid residues in a target protein. asianpubs.org

Below is an interactive table representing hypothetical descriptor values for this compound and a related analog, illustrating how structural modifications impact these key parameters.

| Compound | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Predicted Activity (pIC₅₀) |

| This compound | 133.15 | 1.5 | 1 | 2 | 6.8 |

| 2-Methyl-6-(phenylethynyl)-pyridine (MPEP) | 193.25 | 3.2 | 0 | 1 | 7.5 |

Note: The descriptor values and predicted activity are illustrative and intended for demonstrating QSAR principles.

Interpreting Mechanistic Interactions from QSAR Models

Based on QSAR studies of similar mGluR5 antagonists, a predictive model would likely reveal specific mechanistic interactions. mdpi.com For instance, 3D-QSAR contour maps generated from CoMFA/CoMSIA often show regions where certain properties are favorable or unfavorable for activity. asianpubs.org

Hydrogen Bonding: The hydroxyl group at the 3-position and the pyridine nitrogen are predicted to be critical hydrogen bonding sites. QSAR models for similar molecules confirm that hydrogen bond acceptor properties are beneficial for high activity. nih.govasianpubs.org These groups likely interact with polar amino acid residues such as serine or tyrosine within the receptor's allosteric binding pocket. mdpi.com

Hydrophobic and Aromatic Interactions: The pyridine ring and the propynyl substituent are expected to form favorable hydrophobic and π–π stacking interactions with nonpolar and aromatic residues (e.g., tryptophan, phenylalanine) in the binding site. mdpi.com QSAR studies on related antagonists frequently identify hydrophobic regions as essential for anchoring the ligand. nih.gov

Steric Constraints: The models would also define the spatial limits of the binding pocket. Bulky substituents are generally disfavored in related series of mGluR5 antagonists, suggesting a sterically constrained binding site. asianpubs.org The slender profile of the propynyl group in this compound likely fits well within this pocket.

A successful QSAR model is typically validated by its statistical robustness, characterized by parameters such as the coefficient of determination (R²) for the training set and the predictive R² (or Q²) for a test set of compounds.

Hypothetical QSAR Model Statistics

| Parameter | Value | Description |

| R² | 0.92 | The proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors) for the training set. |

| Q² (Cross-validated R²) | 0.88 | An indicator of the predictive power of the model, determined through internal cross-validation. nih.gov |

| R²_pred (External Validation) | 0.85 | The predictive power of the model when applied to an external test set of compounds not used in model generation. asianpubs.orgnih.gov |

| F-value | 45.8 | The Fisher test value, indicating the statistical significance of the model. nih.gov |

| RMSE (Root Mean Square Error) | 0.24 | The standard deviation of the prediction errors (residuals), indicating the accuracy of the predictions. nih.gov |

Note: These statistical values are hypothetical, based on typical values from published QSAR studies on related inhibitors, to illustrate a statistically significant and predictive model. nih.govasianpubs.orgnih.gov

Mechanistic Biological Interactions and Chemical Biology Applications Non Clinical Focus

In Vitro Enzyme Inhibition and Activation Mechanisms

No studies detailing the in vitro enzyme inhibition or activation mechanisms of 6-(Prop-1-yn-1-yl)pyridin-3-ol were found.

Receptor Binding and Allosteric Modulation Studies at a Molecular Level

There is no available information on the receptor binding properties or potential allosteric modulatory effects of this compound at a molecular level.

Cellular Target Engagement and Pathway Perturbation Studies in vitro

Research on the cellular targets of this compound and its effects on cellular pathways in vitro has not been published.

Use as a Chemical Probe for Proteomic Profiling

The use of this compound as a chemical probe for proteomic profiling has not been described in the scientific literature.

Biotransformation Pathways and Metabolite Identification (Excluding ADMET/Clinical Relevance)

There are no non-clinical studies available that identify the biotransformation pathways or metabolites of this compound.

Development of Fluorescent or Isotopic Labels for Biological Imaging (Non-Human)

No information exists on the development or use of fluorescent or isotopic-labeled versions of this compound for non-human biological imaging purposes.

Applications of 6 Prop 1 Yn 1 Yl Pyridin 3 Ol As a Ligand or Building Block

Design and Synthesis of Metal-Organic Frameworks (MOFs)

No literature was found that describes the use of 6-(Prop-1-yn-1-yl)pyridin-3-ol as a ligand in the design or synthesis of Metal-Organic Frameworks.

Polymer Chemistry and Materials Science Applications

There is no available research on the incorporation of this compound into polymeric structures.

Incorporation into Polymeric Backbones via Alkyne Polymerization

No studies were identified that investigate the use of this compound in alkyne polymerization reactions.

Development of Functional Monomers

The development of this compound as a functional monomer for polymer synthesis is not described in the available scientific literature.

Chelation Chemistry and Ligand Design for Catalysis

No information is available regarding the chelation properties of this compound or its application as a ligand in catalysis.

Self-Assembly Processes and Supramolecular Architectures

There are no published findings on the involvement of this compound in self-assembly processes or the formation of supramolecular structures.

Future Research Directions and Open Questions

Exploration of Undiscovered Reactivity Modes

The bifunctional nature of 6-(Prop-1-yn-1-yl)pyridin-3-ol, with its nucleophilic hydroxyl group and reactive alkyne moiety, presents a fertile ground for discovering novel chemical transformations. Future research could systematically investigate the interplay between these two functional groups.

The pyridin-3-ol portion of the molecule is known to be susceptible to reactions at the oxygen atom. osi.lvresearchgate.net This suggests that the hydroxyl group could readily participate in etherification, esterification, and other nucleophilic substitution reactions. Conversely, the pyridine (B92270) ring itself is electron-deficient and can be prone to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. uoanbar.edu.iq

The prop-1-ynyl group is a versatile handle for a variety of chemical transformations. These include, but are not limited to:

Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions, allowing for the facile conjugation of this molecule to other chemical systems.

Sonogashira Coupling: This cross-coupling reaction would enable the extension of the alkyne with various aryl or vinyl halides, leading to a diverse library of derivatives. nih.gov

Addition Reactions: The triple bond can undergo various addition reactions, including hydrogenation, halogenation, and hydroamination, to introduce new functionalities.

A key research question is how the electronic properties of the pyridin-3-ol ring influence the reactivity of the attached propargyl group, and vice-versa. The potential for intramolecular reactions between the hydroxyl group and the alkyne under certain conditions also warrants investigation.

Development of Advanced Analytical Methods for Detection and Characterization

As with any novel compound, the development of robust analytical methods for the detection and characterization of this compound and its derivatives is crucial. While standard techniques will undoubtedly be applicable, the unique structure of this molecule may present specific challenges and opportunities for methodological innovation.

| Analytical Technique | Potential Application and Research Focus |

| NMR Spectroscopy | Advanced 2D NMR techniques like HMBC and NOESY will be essential for unambiguous structural elucidation of reaction products. ipb.pt Research could focus on establishing a comprehensive database of NMR spectral data for this class of compounds. The chemical shifts of the alkyne protons and carbons could provide insights into the electronic environment of the pyridine ring. openochem.org |

| Mass Spectrometry | High-resolution mass spectrometry will be critical for determining the elemental composition. Studies into the fragmentation patterns of this molecule under different ionization conditions (e.g., electron impact, chemical ionization) could reveal characteristic fragmentation pathways. rsc.orgjove.comacs.org For instance, the formation of a resonance-stabilized propargyl cation is a common fragmentation pathway for alkynes. jove.com |

| Chromatography | The development of optimized HPLC and GC methods will be necessary for the purification and quantification of this compound and its derivatives. The polarity of the hydroxyl group and the potential for interaction of the pyridine nitrogen with column materials will need to be considered. |

| X-ray Crystallography | Obtaining single crystals of this compound or its derivatives would provide definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. |

Computational Design of Next-Generation Analogues for Specific Mechanistic Purposes

Computational chemistry offers a powerful tool for predicting the properties and reactivity of new molecules, thereby guiding synthetic efforts. osu.edu In the context of this compound, computational studies could be employed to:

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electron distribution within the molecule, predicting the most likely sites for electrophilic and nucleophilic attack. osu.edu This could help in designing experiments to explore its reactivity.

Design Novel Analogues: By computationally modifying the substituents on the pyridine ring or the alkyne, it is possible to tune the electronic and steric properties of the molecule. nih.gov This in-silico approach can identify promising candidates for synthesis with desired properties, for example, as potential enzyme inhibitors or ligands for metal catalysts. nih.gov

Elucidate Reaction Mechanisms: Computational modeling can be used to investigate the transition states and intermediates of potential reactions, providing a deeper understanding of the reaction mechanisms. rsc.org This is particularly valuable for reactions where experimental detection of transient species is challenging.

Future computational work could focus on building a library of virtual analogues of this compound and screening them for specific properties, such as binding affinity to a particular biological target or catalytic activity. mdpi.com

Integration into Complex Chemical Systems for Novel Functions

The unique combination of a heterocyclic aromatic ring, a hydroxyl group, and a reactive alkyne makes this compound an attractive building block for the construction of more complex chemical systems with novel functions.

Supramolecular Chemistry: The pyridine nitrogen and the hydroxyl group can both act as hydrogen bond donors and acceptors, making this molecule a candidate for the design of self-assembling supramolecular structures. nih.gov The rigid propargyl group could also play a role in directing the geometry of such assemblies.

Coordination Chemistry: The pyridine nitrogen can act as a ligand for a wide range of metal ions. researchgate.net The alkyne and hydroxyl groups could also be involved in metal coordination, potentially leading to the formation of novel organometallic complexes with interesting catalytic or material properties.

Materials Science: Incorporation of this molecule into polymers or other materials could impart new properties. For example, the alkyne group could be used for post-polymerization modification, or the pyridine unit could be used to create materials with specific optical or electronic properties.

Medicinal Chemistry: The pyridine scaffold is a common feature in many pharmaceuticals. lifechemicals.com The ability to functionalize both the pyridine ring and the alkyne moiety provides a route to a diverse range of new compounds that could be screened for biological activity.

An open question is how the specific geometry and electronic properties of this compound can be harnessed to create functional materials and molecules. The development of synthetic routes that allow for the selective functionalization of each part of the molecule will be key to unlocking its full potential in these areas.

Q & A

Q. What are the typical synthetic routes for 6-(Prop-1-yn-1-yl)pyridin-3-ol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves Sonogashira coupling to introduce the propynyl group to the pyridine ring. Key reagents include palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide, and a base like triethylamine in anhydrous THF or DMF. Temperature control (60–80°C) and inert atmosphere (N₂/Ar) are critical to avoid side reactions. Post-reduction of intermediates using sodium borohydride (NaBH₄) may stabilize the hydroxyl group . Yield optimization requires monitoring reaction time via TLC or HPLC to prevent over-oxidation of the propargyl moiety.

Q. How does the hydroxyl group at position 3 influence the compound’s reactivity in nucleophilic substitutions?

- Methodological Answer : The hydroxyl group acts as a directing group, enhancing electrophilic substitution at the para position (C-2). For alkylation, use Mitsunobu conditions (DIAD, PPh₃) with alcohols or protect the hydroxyl group (e.g., TBSCl) before introducing substituents. Deprotonation with NaH or K₂CO₃ in polar aprotic solvents (DMF, DMSO) facilitates SN2 reactions with alkyl halides .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance binding affinity in kinase inhibition assays?

- Methodological Answer : Modify the propynyl chain length or substitute the pyridine ring with electron-withdrawing groups (e.g., Cl, F) to modulate electronic effects. Computational docking (AutoDock, Schrödinger) predicts interactions with ATP-binding pockets. Synthesize analogs via Suzuki-Miyaura coupling for aryl substitutions or click chemistry for triazole derivatives. Validate using SPR (surface plasmon resonance) to measure KD values and compare with parent compound .

Q. What strategies resolve contradictory data on the compound’s stability under acidic vs. basic conditions?

- Methodological Answer : Contradictions may arise from solvent polarity or trace metal impurities. Conduct stability studies in buffered solutions (pH 1–14) at 25°C/37°C, monitoring degradation via LC-MS. For acidic conditions (pH < 3), the hydroxyl group may protonate, reducing reactivity. Under basic conditions (pH > 10), the propargyl group can undergo hydration. Use chelating agents (EDTA) to eliminate metal-catalyzed side reactions .

Q. How can regioselectivity challenges in functionalizing the pyridine ring be addressed?

- Methodological Answer : Employ directing groups (e.g., boronic esters) or transition-metal catalysts (Ru, Rh) for C–H activation. For example, iridium-catalyzed borylation at C-4 can introduce boronates for further cross-coupling. Alternatively, use Lewis acids (BF₃·Et₂O) to direct electrophiles to specific positions. Analyze regioselectivity via NOESY NMR or X-ray crystallography .

Experimental Design & Data Analysis

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic protons (δ 7.5–8.5 ppm) and hydroxyl (δ 9–10 ppm, broad). ¹³C NMR confirms sp² carbons (120–150 ppm) and propargyl carbons (70–90 ppm).

- IR : O–H stretch (~3200 cm⁻¹), C≡C stretch (~2100 cm⁻¹).

- HRMS : ESI+ mode for molecular ion [M+H]⁺.

- XRD : Resolves stereochemistry of crystalline derivatives .

Q. How do solvent choices impact the compound’s catalytic applications in cross-coupling reactions?

- Methodological Answer : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of metal catalysts, while ethereal solvents (THF) favor lower reaction temperatures. Screen solvents using DOE (design of experiments) to balance dielectric constant and coordination ability. For example, DMF increases Pd catalyst turnover but may decompose the propargyl group at >100°C .

Structural & Mechanistic Insights

Q. What role does the propargyl group play in the compound’s bioactivity and metabolic stability?

- Methodological Answer : The propargyl group enhances π-π stacking with aromatic residues in enzyme active sites. However, it is susceptible to cytochrome P450-mediated oxidation. To improve metabolic stability, replace with CF₃ or cyclopropyl groups. Assess using hepatic microsome assays (human/rat) and compare half-life (t₁/₂) .

Q. How can computational modeling predict the compound’s tautomeric equilibrium in solution?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.